molecular formula C6H4Br2N2O2 B8586323 3,5-Dibromo-4-methyl-2-nitropyridine

3,5-Dibromo-4-methyl-2-nitropyridine

Cat. No.: B8586323
M. Wt: 295.92 g/mol
InChI Key: VVZNUQZNIGFAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 4, and a nitro group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 3,5-Dibromo-4-methyl-2-aminopyridine.

    Oxidation: 3,5-Dibromo-4-carboxy-2-nitropyridine.

Scientific Research Applications

3,5-Dibromo-4-methyl-2-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • 2,5-Dibromo-4-methyl-3-nitropyridine
  • 3,5-Dibromo-4-hydroxy-2-nitropyridine
  • 2,5-Dibromo-3-nitropyridine

Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

3,5-dibromo-4-methyl-2-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(5(3)8)10(11)12/h2H,1H3

InChI Key

VVZNUQZNIGFAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-amino-3,5-dibromo-4-methylpyridine (8 g, 30.0 mmol) was cooled to 10° C., followed by the addition of concentrated sulfuric acid(10 ml). The mixture was stirred, maintaining the temperature at 10° C. for 2 hrs, with the addition of a mixture of 30% hydrogen peroxide in 30% fuming sulfuric acid(25 ml/50 ml). The mixture was allowed to warm to room temperature and stirred for an additional 48 hrs. The reaction was then added to 300 ml of water with cooling and made very slightly basic with dropwise addition of 505 NaOH solution while the temperature was maintained at 20-25° C. The product was extracted using ether(4×150 ml) and dried with MgSO4. The solution was concentrated and purified by flash chromatography(2% MeOH/CH2Cl2) to give the desired product(2.94 g, 33%). 1H NMR (CDCl3): δ 8.45 (s, 1H), 2.68 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
505
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.